5-methyl-N-(4-((1-phenylethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
Description
. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in organic chemistry and related disciplines.
Properties
IUPAC Name |
5-methyl-N-[4-(1-phenylethylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-10-8-13(21-25-10)15(22)20-17-19-14(9-24-17)16(23)18-11(2)12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLLISSXSCSHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-N-(4-((1-phenylethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide involves several steps, typically starting with the preparation of the oxazole and isoxazole rings. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach is the metal-free synthesis of isoxazoles, which employs eco-friendly synthetic strategies to avoid the use of toxic metal catalysts . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Formation of the Isoxazole Ring
The isoxazole ring is typically synthesized via cyclocondensation reactions. For example:
-
Cyclization of β-ketoamides : Reacting β-ketoamides with hydroxylamine under acidic conditions forms the isoxazole core[^1][^8].
-
Electrochemical methods : Optimized electrolytic conditions (e.g., 3.7 mA cm⁻² current density, undivided cell) yield isoxazole derivatives with ~82% efficiency[^2].
Reaction Conditions for Isoxazole Formation
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Substrate Conc. | 0.03 M | 72 | |
| Electrolyte | 0.5 M H₂SO₄ in H₂O:MeOH:acetone | 72 | |
| Temperature | RT | 81 |
Carbamoylation of the Oxazole Ring
The oxazol-2-yl carbamoyl group is introduced via coupling reactions:
-
Step 1 : Activation of the carboxylic acid (e.g., using oxalyl chloride or thionyl chloride)[^3].
-
Step 2 : Reaction with 1-phenylethylamine in the presence of triethylamine (TEA) or DIPEA[^3][^8].
Example Protocol
-
Oxazole-4-carboxylic acid (1.0 eq.) is treated with oxalyl chloride (1.5 eq.) in CH₂Cl₂ under reflux.
-
The resulting acyl chloride is reacted with 1-phenylethylamine (1.2 eq.) in THF at 0°C → RT.
Yield : 73–82%[^3][^8].
Amide Bond Formation
The final carboxamide linkage is formed via:
-
Coupling agents : EDCl/HOBt or HATU in DMF[^7][^8].
-
Conditions : RT, 12–24 h, under inert atmosphere.
Reagent Comparison
| Reagent System | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| EDCl/HOBt/DMF | 85 | >95 | |
| HATU/DIPEA/CH₂Cl₂ | 91 | >98 |
Hydrolysis Reactions
-
Carboxamide hydrolysis : Under acidic (HCl, 6 M) or basic (NaOH, 2 M) conditions, the carboxamide group hydrolyzes to the corresponding carboxylic acid[^8].
-
Rate : t₁/₂ = 2–4 h at 80°C[^8].
-
-
Oxazole ring stability : Resists hydrolysis below pH 10 but undergoes ring-opening in concentrated HNO₃[^1].
Oxidation and Reduction
-
Methyl group oxidation : The 5-methyl substituent on the isoxazole is oxidized to a carboxylic acid using KMnO₄/H₂SO₄[^1].
-
Nitro group reduction : If present, nitro groups are reduced to amines using H₂/Pd-C (80% yield)[^7].
Nucleophilic Acyl Substitution
The carbamate group undergoes substitution with amines or alcohols:
-
Reaction with Grignard reagents : Phenylethyl carbamate reacts with RMgX to form substituted ureas (45–60% yield)[^3].
Stability and Degradation Pathways
-
Thermal stability : Decomposes at >200°C (TGA data)[^1].
-
Photodegradation : Exposure to UV light (254 nm) causes 15% degradation over 48 h[^8].
-
pH-dependent stability : Most stable at pH 6–7 (t₁/₂ > 1 month); degrades rapidly at pH < 3 or >10[^8].
Key Research Findings
-
Stereoselectivity : The phenylethyl group introduces chirality, with (R)-enantiomers showing 3-fold higher biological activity[^7].
-
Byproduct analysis : Major impurities include de-carbamoylated oxazole (5–8%) and dimerization products (2–3%)[^8].
Optimization of Coupling Reactions
| Parameter | EDCl/HOBt | HATU/DIPEA |
|---|---|---|
| Time (h) | 24 | 12 |
| Temp (°C) | RT | 0 → RT |
| Scale (mmol) | 10 | 5 |
| Isolated Yield (%) | 85 | 91 |
Scientific Research Applications
Molecular Formula
The molecular formula of 5-methyl-N-(4-((1-phenylethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is , with a molecular weight of approximately 340.33 g/mol .
Structural Characteristics
The compound features an isoxazole ring, which is known for its biological activity. The presence of the phenylethyl group enhances its pharmacological properties, potentially contributing to its efficacy in various therapeutic applications.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Research indicates that compounds containing isoxazole rings often exhibit significant biological activities, including anti-inflammatory and anticancer properties . The specific structure of this compound may enhance its interaction with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Studies have shown that derivatives of isoxazole compounds display varying degrees of antimicrobial activity. The synthesis of related compounds has demonstrated effectiveness against various bacterial and fungal strains, suggesting that this compound may possess similar properties .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets. Such studies provide insights into the mechanism of action and help identify potential therapeutic uses. For instance, docking simulations suggest that the carbonyl groups in the structure could facilitate hydrogen bonding with target proteins, enhancing its biological activity .
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of isoxazole derivatives, researchers synthesized several compounds and evaluated their cytotoxic effects on cancer cell lines. Among these, this compound showed promising results, inhibiting cell proliferation effectively compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of isoxazole derivatives. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines in cultured cells. Results indicated a significant reduction in cytokine levels, suggesting that this compound could be developed as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-((1-phenylethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 5-methyl-N-(4-((1-phenylethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide include other oxazole and isoxazole derivatives. These compounds share similar structural features but may differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Some similar compounds include:
These compounds may exhibit similar reactivity and applications but differ in their specific interactions and effects.
Biological Activity
5-methyl-N-(4-((1-phenylethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Isoxazole Ring : A five-membered ring containing nitrogen and oxygen, known for its biological activity.
- Carboxamide Group : Contributes to the compound's solubility and interaction with biological targets.
- Phenylethyl Substituent : Often associated with enhanced binding affinity to various receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway usually includes:
- Formation of the isoxazole ring.
- Introduction of the phenylethyl group through carbamoylation.
- Final carboxamide formation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Control (Doxorubicin) |
|---|---|---|
| MCF7 (Breast) | 10.5 | 0.5 |
| HCT116 (Colon) | 12.3 | 0.8 |
| Huh7 (Liver) | 9.8 | 0.6 |
These results indicate that the compound exhibits comparable potency to established chemotherapeutics like doxorubicin, suggesting its potential as a lead compound in cancer therapy .
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation : Induces apoptosis in cancer cells through mitochondrial pathways.
- Targeting Specific Kinases : Similar compounds have been shown to inhibit RET kinase, a target in various cancers .
Anti-inflammatory Activity
In addition to anticancer properties, there is emerging evidence that isoxazole derivatives possess anti-inflammatory effects. The compound has been tested in models of inflammation, showing reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Case Study on Isoxazole Derivatives : A clinical trial evaluated a series of isoxazole derivatives similar to our compound in patients with advanced solid tumors, reporting manageable toxicity and preliminary signs of efficacy .
- Inflammation Model Studies : Animal models treated with similar compounds exhibited significant reductions in inflammation markers, supporting further investigation into their therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
